1-[1,4,6,7-Tetrahydro-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]pyridin-5-yl]ethanone
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Overview
Description
1-[1,4,6,7-Tetrahydro-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]pyridin-5-yl]ethanone is a complex organic compound belonging to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-c]pyridine core substituted with a methoxyphenyl group and an ethanone moiety.
Preparation Methods
The synthesis of 1-[1,4,6,7-Tetrahydro-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]pyridin-5-yl]ethanone typically involves multiple steps. One common synthetic route starts with the preparation of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde. This intermediate undergoes an iodine-mediated electrophilic cyclization to form 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine. Subsequent Suzuki cross-coupling reactions with various boronic acids and alkylation reactions yield the final product .
Chemical Reactions Analysis
1-[1,4,6,7-Tetrahydro-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]pyridin-5-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone moiety to an alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
1-[1,4,6,7-Tetrahydro-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]pyridin-5-yl]ethanone has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antiproliferative agent against various cancer cell lines, including K562, MV4-11, and MCF-7.
Materials Science: The unique fluorescence properties of this compound make it a potent pH indicator, enabling both fluorescence intensity-based and ratiometric pH sensing.
Biological Research: Its ability to induce cell death and inhibit cell proliferation makes it a valuable tool for studying cellular mechanisms and developing new therapeutic strategies.
Mechanism of Action
The mechanism of action of 1-[1,4,6,7-Tetrahydro-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]pyridin-5-yl]ethanone involves multiple pathways:
Cell Proliferation Inhibition: It reduces the expression levels of PCNA, a marker for cell proliferation, thereby inhibiting the growth of cancer cells.
Comparison with Similar Compounds
1-[1,4,6,7-Tetrahydro-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]pyridin-5-yl]ethanone can be compared with other pyrazolopyridine derivatives, such as:
4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol: This compound also exhibits antiproliferative activity and induces apoptosis but differs in its substitution pattern and specific biological effects.
7-(4-Methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine: Known for its potent pH sensing properties, this compound is similar in structure but has distinct applications in materials science.
The uniqueness of this compound lies in its combination of antiproliferative effects and fluorescence properties, making it a versatile compound for both medicinal and materials science research .
Properties
Molecular Formula |
C15H17N3O2 |
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Molecular Weight |
271.31 g/mol |
IUPAC Name |
1-[3-(4-methoxyphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone |
InChI |
InChI=1S/C15H17N3O2/c1-10(19)18-8-7-14-13(9-18)15(17-16-14)11-3-5-12(20-2)6-4-11/h3-6H,7-9H2,1-2H3,(H,16,17) |
InChI Key |
CQNJUITWJDARAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C(=NN2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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